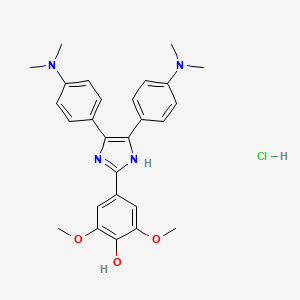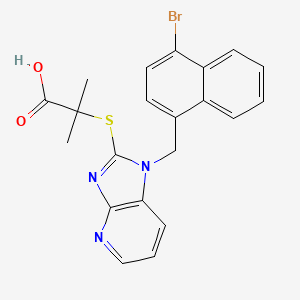
8-Azido-ADP (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Azido-ADP (disodium) is a chemical compound known for its role as a covalent-binding inhibitor of mitochondrial adenine nucleotide translocation. This compound is particularly significant in biochemical research due to its ability to cause irreversible inhibition of adenine nucleotide exchange in a light-dependent reaction . It is also utilized as a reagent in click chemistry, which involves copper-catalyzed azide-alkyne cycloaddition reactions .
準備方法
The synthesis of 8-Azido-ADP (disodium) involves several stepsThis process typically requires specific reaction conditions, such as the presence of light to induce the azide group to react . Industrial production methods are not extensively documented, but the compound is generally synthesized in controlled laboratory environments due to its specialized applications .
化学反応の分析
8-Azido-ADP (disodium) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound.
Substitution: The azido group can participate in substitution reactions, particularly in the presence of light.
Click Chemistry: The compound contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups.
Common reagents used in these reactions include copper catalysts and alkyne-containing molecules. The major products formed from these reactions are typically cycloaddition products, which are useful in various biochemical applications .
科学的研究の応用
8-Azido-ADP (disodium) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: The compound is employed in studies involving mitochondrial function and adenine nucleotide translocation.
Medicine: Research involving 8-Azido-ADP (disodium) contributes to understanding mitochondrial diseases and developing potential therapeutic interventions.
作用機序
The mechanism of action of 8-Azido-ADP (disodium) involves its ability to inhibit mitochondrial adenine nucleotide translocation. This inhibition occurs through a light-dependent reaction that causes irreversible binding of the compound to the adenine nucleotide translocator. This binding prevents the normal exchange of adenine nucleotides, thereby affecting mitochondrial respiration . The molecular targets include the adenine nucleotide translocator, and the pathways involved are primarily related to mitochondrial function .
類似化合物との比較
8-Azido-ADP (disodium) can be compared with other azido-containing nucleotides, such as 8-azido-ATP and 8-azido-dATP. These compounds share similar photoreactive properties and are used in photoaffinity labeling and click chemistry . 8-Azido-ADP (disodium) is unique in its specific inhibition of adenine nucleotide translocation in mitochondria, which distinguishes it from other azido-nucleotides .
Similar compounds include:
8-Azido-ATP: Used in photoaffinity labeling and studies of ATP synthase.
8-Azido-dATP: Utilized in DNA-protein interaction studies.
特性
分子式 |
C10H12N8Na2O10P2 |
|---|---|
分子量 |
512.18 g/mol |
IUPAC名 |
disodium;[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H14N8O10P2.2Na/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(27-9)1-26-30(24,25)28-29(21,22)23;;/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H2,11,13,14)(H2,21,22,23);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChIキー |
VQCJTJSUNWWBJC-LGVAUZIVSA-L |
異性体SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
正規SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12400836.png)

![2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride](/img/structure/B12400839.png)

![3-(3-methylphenyl)-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B12400863.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400873.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate](/img/structure/B12400886.png)

![2-(diethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12400893.png)

